molecular formula C10H14N2O B2394362 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole CAS No. 1503714-17-7

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole

Cat. No.: B2394362
CAS No.: 1503714-17-7
M. Wt: 178.235
InChI Key: WSQPSQWYENAPEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 5-Cyclopropyl-3-(pyrrolidin-2-yl)-1,2,3-triazole

Uniqueness

5-Cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole is unique due to its specific combination of cyclopropyl, pyrrolidine, and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-cyclopropyl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-8(11-5-1)9-6-10(13-12-9)7-3-4-7/h6-8,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQPSQWYENAPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NOC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1503714-17-7
Record name 5-cyclopropyl-3-(pyrrolidin-2-yl)-1,2-oxazole
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